molecular formula C21H26N2O4S B15319081 1-(2,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-(2,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B15319081
M. Wt: 402.5 g/mol
InChI Key: VHBFCSBJPSPTMJ-UHFFFAOYSA-N
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Description

1-(2,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of sulfonyl piperidine carboxamides, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated piperidine with 4-methoxyaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonyl or carboxamide groups.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

1-(2,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide: Lacks the methoxy group on the phenyl ring.

    1-(2,4-dimethylbenzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

1-(2,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both the methoxy group and the sulfonyl piperidine structure, which may confer specific chemical and biological properties.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-15-4-9-20(16(2)14-15)28(25,26)23-12-10-17(11-13-23)21(24)22-18-5-7-19(27-3)8-6-18/h4-9,14,17H,10-13H2,1-3H3,(H,22,24)

InChI Key

VHBFCSBJPSPTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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